

"physical and chemical properties of Cyclohexane-1,1-diol"

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Compound of Interest

Compound Name: Cyclohexane-1,1-diol

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Cyclohexane-1,1-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,1-diol, a geminal diol, exists in a dynamic equilibrium with its corresponding ketone, cyclohexanone, in the presence of water. This equilibrium heavily favors the ketone form, rendering the isolation of pure **Cyclohexane-1,1-diol** challenging. Consequently, a comprehensive understanding of its properties is intrinsically linked to the study of its aqueous solutions and the factors governing the hydration of cyclohexanone. This guide provides a detailed overview of the known physical and chemical properties of **Cyclohexane-1,1-diol**, including computed data and inferred spectral characteristics. Furthermore, it outlines the synthesis of this transient species and the crucial equilibrium that defines its existence.

Physical and Chemical Properties

Due to its transient nature, many of the physical properties of **Cyclohexane-1,1-diol** are based on computational predictions rather than extensive experimental data. The available information is summarized below.

Table 1: Physical and Chemical Properties of Cyclohexane-1,1-diol

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₂	PubChem[1]
Molecular Weight	116.16 g/mol	PubChem[1]
IUPAC Name	Cyclohexane-1,1-diol	PubChem[1]
CAS Number	28553-75-5	PubChem[1]
Canonical SMILES	C1CCC(CC1)(O)O	PubChem[1]
InChI	InChI=1S/C6H12O2/c7-6(8)4-2-1-3-5-6/h7-8H,1-5H2	PubChem[1]
InChIKey	PDXRQENMIVHKPI-UHFFFAOYSA-N	PubChem[1]
Topological Polar Surface Area	40.5 Å ²	PubChem[1]
LogP (Predicted)	0.63140	ChemSrc
PSA (Predicted)	40.46000	ChemSrc

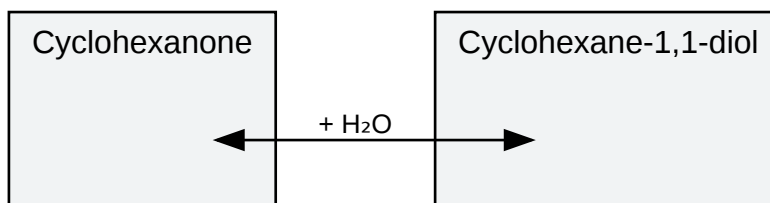
The Cyclohexanone-Cyclohexane-1,1-diol Equilibrium

The most critical chemical characteristic of **Cyclohexane-1,1-diol** is its existence in a reversible equilibrium with cyclohexanone and water. This hydration reaction is characteristic of many aldehydes and ketones.[2][3]

The equilibrium for ketones, such as cyclohexanone, generally lies significantly to the left, favoring the carbonyl compound. This is due to the stabilizing effect of the alkyl groups attached to the carbonyl carbon.[3] The formation of the geminal diol is more favorable for aldehydes and ketones with electron-withdrawing groups adjacent to the carbonyl group.[3]

The reaction can be catalyzed by either acid or base.[3][4] Under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. In acidic

conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule.[3][4]



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Figure 1: Equilibrium between Cyclohexanone and **Cyclohexane-1,1-diol**.

Synthesis

Cyclohexane-1,1-diol is not typically synthesized and isolated as a pure compound due to its instability. Instead, it is generated in situ by the hydration of cyclohexanone in an aqueous medium.

Experimental Protocol: In Situ Generation of Cyclohexane-1,1-diol

This protocol describes the general procedure for establishing the equilibrium between cyclohexanone and **Cyclohexane-1,1-diol** in an aqueous solution for analytical purposes.

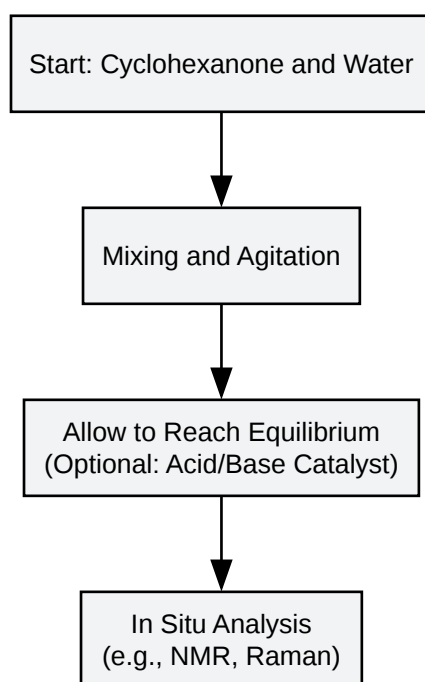
Materials:

- Cyclohexanone (C₆H₁₀O)
- Deionized Water (H₂O)
- Optional: Acid catalyst (e.g., dilute HCl) or base catalyst (e.g., dilute NaOH)
- NMR tube or appropriate vessel for analysis

Procedure:

- Place a measured amount of cyclohexanone into the analytical vessel.

- Add a desired volume of deionized water.
- If catalysis is desired to speed up the attainment of equilibrium, add a small amount of dilute acid or base.
- Agitate the mixture to ensure thorough mixing.
- Allow the solution to stand for a period to reach equilibrium. The time required will depend on the temperature and the presence of a catalyst.
- The resulting solution will contain cyclohexanone in equilibrium with **Cyclohexane-1,1-diol**, which can then be analyzed using spectroscopic methods.



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Figure 2: Workflow for the in situ generation of **Cyclohexane-1,1-diol**.

Spectral Data (Inferred)

Direct spectroscopic data for isolated **Cyclohexane-1,1-diol** is not readily available. However, its presence in an aqueous solution of cyclohexanone can be inferred from the spectral characteristics of the mixture.

Infrared (IR) Spectroscopy

- Cyclohexanone: A strong, sharp absorption peak characteristic of the C=O stretch is observed around 1715 cm^{-1} .^[5]
- **Cyclohexane-1,1-diol** (Expected): In a "wet" sample of cyclohexanone, the presence of the diol would be indicated by the appearance of a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, corresponding to the O-H stretching vibrations of the hydroxyl groups. The intensity of the C=O peak would decrease proportionally to the concentration of the gem-diol at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR of Cyclohexanone: The spectrum of cyclohexanone in a non-aqueous solvent shows two main multiplets: one around $\delta\ 2.3\text{ ppm}$ for the four protons alpha to the carbonyl group and another around $\delta\ 1.7\text{--}1.9\text{ ppm}$ for the remaining six protons.
- ^1H NMR in $\text{H}_2\text{O}/\text{D}_2\text{O}$ (Expected for **Cyclohexane-1,1-diol**): In an aqueous solution (D_2O to avoid the large water peak), the spectrum would be dominated by the signals of cyclohexanone. However, small peaks corresponding to the protons of **Cyclohexane-1,1-diol** may be observable. The protons on the carbon bearing the hydroxyl groups would be deshielded and would likely appear at a different chemical shift compared to the methylene protons of cyclohexanone. The hydroxyl protons would exchange with D_2O and thus be invisible.
- ^{13}C NMR of Cyclohexanone: The carbonyl carbon gives a characteristic signal in the downfield region, typically around 212 ppm .
- ^{13}C NMR (Expected for **Cyclohexane-1,1-diol**): The C1 carbon of the diol would be significantly shifted upfield compared to the carbonyl carbon of cyclohexanone, likely appearing in the range of $90\text{--}100\text{ ppm}$, which is characteristic for a carbon atom bonded to two oxygen atoms.

Stability and Reactivity

The primary aspect of the stability and reactivity of **Cyclohexane-1,1-diol** is its equilibrium with cyclohexanone. The diol is generally considered unstable and readily dehydrates to form the

ketone.[6] This dehydration is the reverse of the formation reaction and is also catalyzed by acid or base.

Any reactions involving **Cyclohexane-1,1-diol** would likely proceed through the more stable and abundant cyclohexanone intermediate.

Biological Activity

There is currently no significant information available in the scientific literature regarding the specific biological activity or signaling pathways of **Cyclohexane-1,1-diol**. Research in this area is limited due to the compound's transient nature.

Conclusion

Cyclohexane-1,1-diol is a geminal diol whose chemistry is dominated by its equilibrium with cyclohexanone in aqueous environments. While challenging to isolate and study in its pure form, its properties can be inferred from the behavior of aqueous cyclohexanone solutions. For researchers in drug development and related scientific fields, it is crucial to recognize the potential for gem-diol formation when working with ketones in aqueous or biological systems, as this can influence reaction pathways, solubility, and bioavailability. Further investigation into the thermodynamics and kinetics of the cyclohexanone hydration equilibrium could provide deeper insights into the transient yet potentially significant role of **Cyclohexane-1,1-diol** in chemical and biological processes.

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